
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of ethanone, featuring a phenyl ring substituted with a pentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(pentyloxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with the nucleophile replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for developing new compounds.
Biology: Potential use in studying biological pathways and interactions due to its ability to modify biomolecules through nucleophilic substitution.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylethanone: A simpler analog without the pentyloxy group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a pentyloxy group.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring.
Uniqueness
2-Bromo-1-(4-(pentyloxy)phenyl)ethanone is unique due to the presence of the pentyloxy group, which can influence its reactivity and interactions in chemical reactions
Propriétés
Numéro CAS |
62179-79-7 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-bromo-1-(4-pentoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
UYDNWTAOIJNZAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


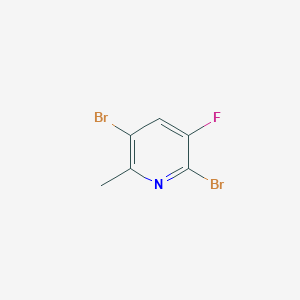
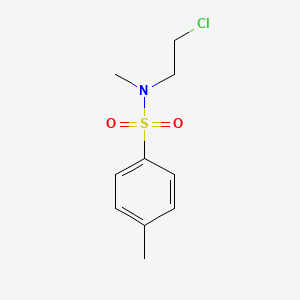
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
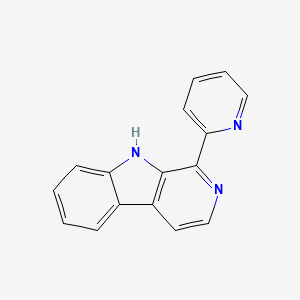
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
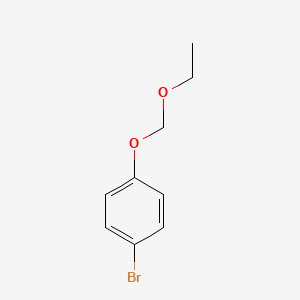
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
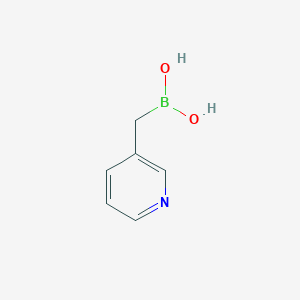
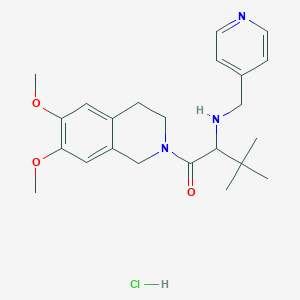
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
